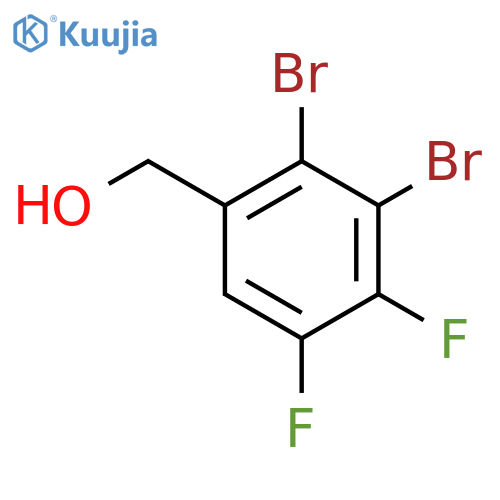Cas no 1807038-07-8 (2,3-Dibromo-4,5-difluorobenzyl alcohol)

1807038-07-8 structure
商品名:2,3-Dibromo-4,5-difluorobenzyl alcohol
CAS番号:1807038-07-8
MF:C7H4Br2F2O
メガワット:301.91086769104
CID:4971281
2,3-Dibromo-4,5-difluorobenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 2,3-Dibromo-4,5-difluorobenzyl alcohol
-
- インチ: 1S/C7H4Br2F2O/c8-5-3(2-12)1-4(10)7(11)6(5)9/h1,12H,2H2
- InChIKey: FXHDZBIEXJBYKC-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C(=CC=1CO)F)F)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 20.2
2,3-Dibromo-4,5-difluorobenzyl alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013024626-1g |
2,3-Dibromo-4,5-difluorobenzyl alcohol |
1807038-07-8 | 97% | 1g |
1,579.40 USD | 2021-06-24 | |
| Alichem | A013024626-250mg |
2,3-Dibromo-4,5-difluorobenzyl alcohol |
1807038-07-8 | 97% | 250mg |
499.20 USD | 2021-06-24 | |
| Alichem | A013024626-500mg |
2,3-Dibromo-4,5-difluorobenzyl alcohol |
1807038-07-8 | 97% | 500mg |
815.00 USD | 2021-06-24 |
2,3-Dibromo-4,5-difluorobenzyl alcohol 関連文献
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
1807038-07-8 (2,3-Dibromo-4,5-difluorobenzyl alcohol) 関連製品
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
